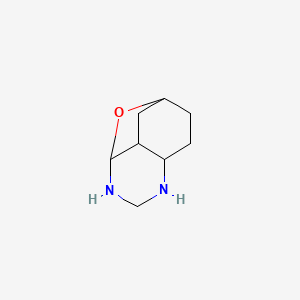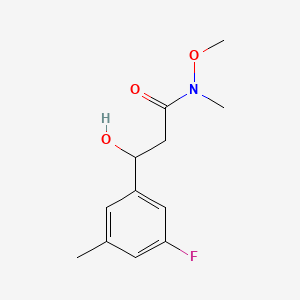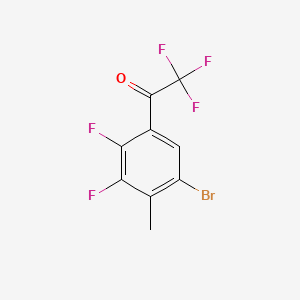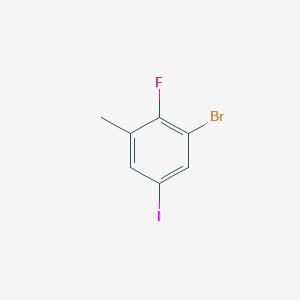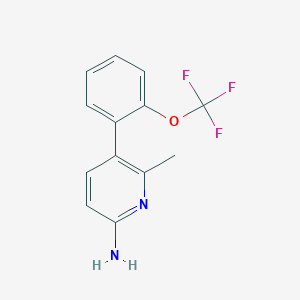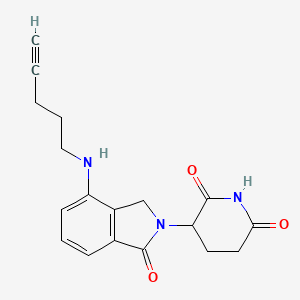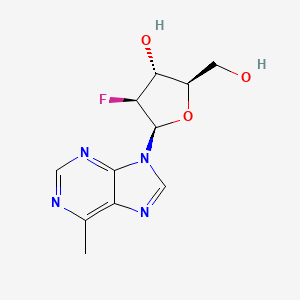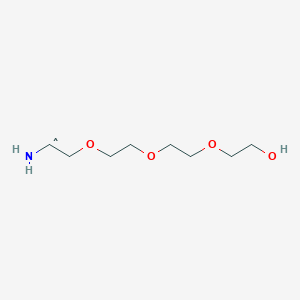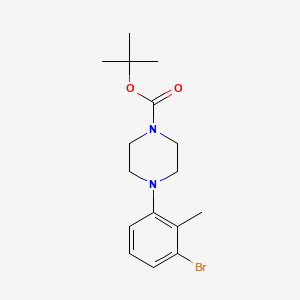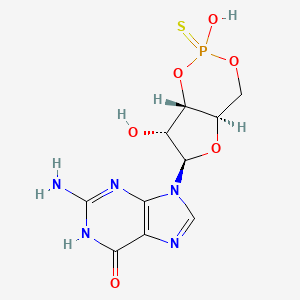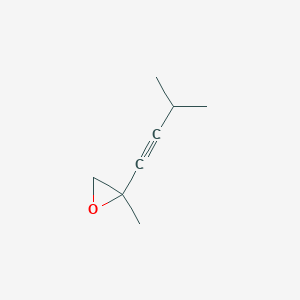
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane is an organic compound with a unique structure that combines an oxirane ring with an alkynyl group
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane can be synthesized through the reaction of acetylene with acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This method is commonly used in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
On an industrial scale, the compound is produced as a precursor to terpenes and terpenoids. The process involves the condensation of acetylene and acetone, followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkynyl group to alkenes or alkanes.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Functionalized alcohols and ethers.
科学的研究の応用
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane involves its reactivity with various molecular targets. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with different biomolecules and chemical species, leading to the formation of new products and intermediates .
類似化合物との比較
Similar Compounds
2-Methylbut-3-yn-2-ol: An alkynyl alcohol with similar reactivity and applications.
Trimethylsilylacetylene: Used similarly in organic synthesis as a protected acetylene equivalent.
Propargyl alcohol: Another alkynyl alcohol with comparable chemical properties.
Uniqueness
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane is unique due to the presence of both an oxirane ring and an alkynyl group in its structure. This combination provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
1602-05-7 |
|---|---|
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
IUPAC名 |
2-methyl-2-(3-methylbut-1-ynyl)oxirane |
InChI |
InChI=1S/C8H12O/c1-7(2)4-5-8(3)6-9-8/h7H,6H2,1-3H3 |
InChIキー |
VEDKMMUKQXMJEG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C#CC1(CO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14759755.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea](/img/structure/B14759757.png)
